3-(3-Methylphenyl)oxetane-3-carboxylic acid

CAS No.: 1393568-32-5

Cat. No.: VC2720491

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1393568-32-5 |

|---|---|

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 3-(3-methylphenyl)oxetane-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H12O3/c1-8-3-2-4-9(5-8)11(10(12)13)6-14-7-11/h2-5H,6-7H2,1H3,(H,12,13) |

| Standard InChI Key | PUBYOBVGHIJMER-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C2(COC2)C(=O)O |

| Canonical SMILES | CC1=CC(=CC=C1)C2(COC2)C(=O)O |

Introduction

Chemical Structure and Properties

Structural Characteristics

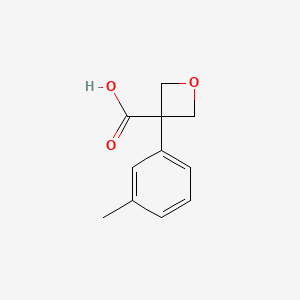

3-(3-Methylphenyl)oxetane-3-carboxylic acid features a four-membered oxetane ring with two key substituents at the 3-position: a 3-methylphenyl (m-tolyl) group and a carboxylic acid moiety. This creates a tertiary carbon center at the 3-position of the oxetane ring, resulting in a molecule with interesting conformational properties and reactivity patterns.

Physical and Chemical Properties

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | 3-(3-methylphenyl)oxetane-3-carboxylic acid |

| CAS Registry Number | 1393568-32-5 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Physical State | Solid at room temperature |

| Synonyms | 3-(m-Tolyl)oxetane-3-carboxylic acid, MFCD22546751 |

The compound contains a carboxylic acid group, which imparts acidity and hydrogen-bonding capabilities, while the aromatic moiety contributes to its lipophilicity. The strained four-membered oxetane ring introduces unique conformational properties and enhanced three-dimensional character compared to analogous carbonyl compounds .

Synthesis Methods

From 3-(3-Methylphenyl)oxetan-3-ol

One of the most direct routes to synthesize 3-(3-Methylphenyl)oxetane-3-carboxylic acid involves the oxidation of the corresponding tertiary alcohol. This approach typically begins with 3-(3-methylphenyl)oxetan-3-ol, which can be oxidized to the carboxylic acid through a mild oxidative cleavage method . A recent report described a short two-step synthesis of aryloxetane carboxylic acids from 3-aryl-oxetan-3-ols involving a catalytic Friedel-Crafts reaction followed by oxidative cleavage .

Catalytic Oxidation Methods

Palladium and platinum catalysts have been employed effectively for the synthesis of oxetane-3-carboxylic acids. As described in one patent, oxetane-3-carboxylic acids can be prepared by treating 3-hydroxymethyl-oxetanes in an aqueous alkaline medium with oxygen or oxygen-containing gases at temperatures between 0°C and the boiling point of the reaction mixture using a palladium and/or platinum catalyst . This approach can be adapted for the synthesis of the 3-(3-methylphenyl) derivative by starting with the appropriate substituted precursor.

From 3-Hydroxymethyl Precursors

The synthesis of oxetane-3-carboxylic acids can also proceed from 3-hydroxymethyl-oxetanes, which are accessible through various methods including the conversion of cyclic carbonates by elimination of carbon dioxide . For aryl-substituted variants like 3-(3-Methylphenyl)oxetane-3-carboxylic acid, this approach would require the prior incorporation of the aromatic moiety.

Reactivity and Chemical Transformations

Decarboxylative Reactions

3-(3-Methylphenyl)oxetane-3-carboxylic acid, like other oxetane-3-carboxylic acids, can undergo decarboxylative alkylation under photoredox catalytic conditions. Recent studies have demonstrated that visible light-mediated photoredox catalysis can generate oxetane radicals from oxetane carboxylic acids, which can then be trapped with various electrophiles to form new C-C bonds . This provides a valuable method for the functionalization of the oxetane scaffold and the generation of diverse 3,3-disubstituted oxetanes.

Isomerization and Stability Concerns

It is important to note that some oxetane-carboxylic acids have been found to be unstable, readily isomerizing into (hetero)cyclic lactones when stored at room temperature . The stability of 3-(3-Methylphenyl)oxetane-3-carboxylic acid should therefore be carefully considered in both synthetic planning and storage.

Formation of 3,3-Disubstituted Oxetanes

The carboxylic acid moiety provides a versatile handle for further transformations. Under appropriate conditions, it can participate in decarboxylative coupling reactions to form 3,3-disubstituted oxetanes with a wide range of functional groups . Studies have shown that electron-rich oxetane acids effectively undergo such transformations, with the aryl substituent influencing the reactivity and selectivity of these processes.

Applications in Medicinal Chemistry

Bioisosteric Replacements

Oxetanes have received increasing attention in medicinal chemistry as bioisosteres for various functional groups. The 3,3-disubstituted oxetane motif in particular can serve as a replacement for gem-dimethyl, carbonyl, or other groups, often improving the physicochemical properties of drug candidates . The incorporation of the 3-methylphenyl group and carboxylic acid functionality in 3-(3-Methylphenyl)oxetane-3-carboxylic acid provides additional vectors for structural diversification and optimization of drug-like properties.

Structural Features Beneficial for Drug Discovery

The oxetane ring imparts several favorable characteristics for drug discovery:

-

Increased solubility compared to carbocyclic analogs

-

Enhanced metabolic stability

-

Reduced lipophilicity

-

Improved three-dimensional character

The addition of the 3-methylphenyl group contributes to lipophilicity and potential π-stacking interactions with protein targets, while the carboxylic acid provides a site for hydrogen bonding and salt bridge formation . These combined features make 3-(3-Methylphenyl)oxetane-3-carboxylic acid and its derivatives promising scaffolds for medicinal chemistry.

Building Block in Pharmaceutical Research

3-(3-Methylphenyl)oxetane-3-carboxylic acid serves as a valuable building block for the synthesis of complex bioactive molecules. The carboxylic acid functionality allows for straightforward conversion to various derivatives, including amides, esters, and reduced forms, enabling the exploration of structure-activity relationships in drug discovery programs.

Comparison with Related Compounds

Relationship to Other Oxetane-3-carboxylic Acids

While unsubstituted oxetane-3-carboxylic acid has a molecular weight of 102.09 g/mol and a relatively simple structure , the addition of the 3-methylphenyl group in 3-(3-Methylphenyl)oxetane-3-carboxylic acid increases the molecular weight to 192.21 g/mol and introduces greater structural complexity. This influences various properties, including solubility, lipophilicity, and binding characteristics.

Structural Comparison with Carbonyl Analogs

X-ray crystallographic studies have revealed interesting conformational differences between 3,3-disubstituted oxetanes and their carbonyl analogs . In 3,3-disubstituted oxetanes, the aromatic ring is almost orthogonal to the pseudocarbonyl plane, whereas in ketones, the aromatic ring aligns with the plane to maximize π-conjugation. This conformational difference contributes to the three-dimensional character of oxetane derivatives and may influence their interaction with biological targets.

Current Research and Future Perspectives

Emerging Synthetic Methodologies

Recent research has focused on developing new synthetic approaches to oxetane carboxylic acids and their derivatives. Photoredox catalysis, in particular, has emerged as a powerful tool for the functionalization of these compounds . Continuing research in this area may lead to more efficient and selective methods for the synthesis and modification of 3-(3-Methylphenyl)oxetane-3-carboxylic acid.

Exploration of Fluorinated Derivatives

The incorporation of fluorine atoms into oxetane scaffolds has attracted considerable interest due to the unique properties that fluorination can impart to these compounds. Studies have shown that fluorination can significantly impact acidity, with oxetane derivatives demonstrating a decrease in pKa values by up to three units . The development of fluorinated derivatives of 3-(3-Methylphenyl)oxetane-3-carboxylic acid represents a promising area for future research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume